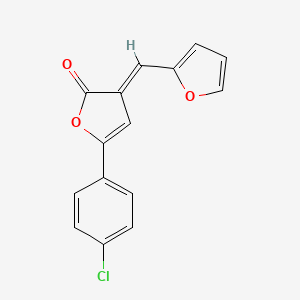

5-(4-chlorophenyl)-3-(2-furylmethylene)-2(3H)-furanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furanones, including compounds similar to "5-(4-chlorophenyl)-3-(2-furylmethylene)-2(3H)-furanone," involves reactions that form the furanone core with specific substituents. For instance, the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone has been reinvestigated, yielding novel compounds through a mechanism involving two molecules of furanone and one molecule of 2-furancarboxaldehyde (Ravagli et al., 1999).

Molecular Structure Analysis

The molecular structure of furanones is crucial for understanding their chemical behavior. For example, the synthesis and crystal structure analysis of "3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone" provide insights into the orthorhombic system of such compounds, revealing the orientation of phenyl rings almost perpendicular to the furanone plane, which is significant for the compound's reactivity and properties (Wang Zhao-yang, 2012).

Chemical Reactions and Properties

Furanones undergo various chemical reactions that modify their structure and properties. For example, the Vilsmeier–Haak reaction with 2(5H)-furanone leads to the formation of β-substituted furans, demonstrating the versatility of furanones in synthetic chemistry (Krapivin et al., 1999).

Physical Properties Analysis

The physical properties of furanones, such as melting points, solubility, and crystalline structure, are influenced by their molecular configuration. Studies employing X-ray diffraction have detailed the solid-state structures of various furanones, providing a foundation for understanding their physical behavior (Bott et al., 2003).

Chemical Properties Analysis

The chemical properties of furanones, including their reactivity with other compounds and their stability under different conditions, are areas of active research. For instance, the behavior of furanones bearing a pyrazolyl group as alkylating agents has been explored, highlighting the influence of the furanone core on the compound's overall reactivity (Hashem et al., 2006).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Chlorophenols, including compounds similar to 5-(4-chlorophenyl)-3-(2-furylmethylene)-2(3H)-furanone, are noted for their role as precursors in the formation of dioxins during thermal and combustion processes, such as Municipal Solid Waste Incineration (MSWI). The correlation between chlorophenols and dioxin formation has been studied to understand their environmental impact and pathways for degradation and conversion, suggesting a need for monitoring and controlling their emissions to mitigate adverse effects on the environment and human health (Peng et al., 2016).

Biotechnological Applications

The potential of using methanotrophs to add value to methane by converting it into various products, including single-cell proteins, biopolymers, and other metabolites, is a promising area of research. This process could theoretically utilize compounds related to 5-(4-chlorophenyl)-3-(2-furylmethylene)-2(3H)-furanone as intermediates or catalysts in converting methane into more valuable chemical products, highlighting an innovative approach to harnessing methane, a significant greenhouse gas, for beneficial uses (Strong, Xie, & Clarke, 2015).

Advances in Green Chemistry

The conversion of plant biomass into furan derivatives, including 5-hydroxymethylfurfural (HMF), is a key area of sustainable chemistry, with 5-(4-chlorophenyl)-3-(2-furylmethylene)-2(3H)-furanone potentially serving as a model or precursor for developing new polymers, fuels, and functional materials. This research underscores the importance of finding renewable feedstocks for the chemical industry to reduce reliance on non-renewable resources and advance the development of green, sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Remediation

Studies on the degradation of chlorinated phenols by zero valent iron and bimetallic systems have shown effective pathways for the environmental remediation of pollutants related to 5-(4-chlorophenyl)-3-(2-furylmethylene)-2(3H)-furanone. These systems offer promising approaches for the dechlorination and removal of toxic chlorophenols from contaminated sites, demonstrating the potential for mitigating the environmental and health risks associated with these compounds (Gunawardana, Singhal, & Swedlund, 2011).

Eigenschaften

IUPAC Name |

(3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-5-3-10(4-6-12)14-9-11(15(17)19-14)8-13-2-1-7-18-13/h1-9H/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTMKIHJBDPFRR-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-5-(4-chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)

![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)

![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)

![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)

![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)